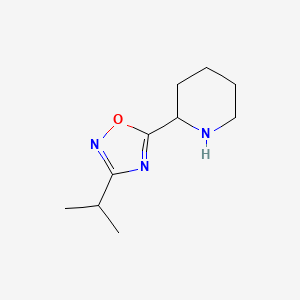

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Description

Significance of Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the field of medicinal chemistry. nih.govijnrd.org Their prevalence is underscored by the fact that a majority of FDA-approved small-molecule drugs contain a nitrogen heterocycle. scielo.br These scaffolds are crucial in drug development because they offer a wide array of molecular frameworks that can be modified to interact with specific biological targets. rroij.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties, which can influence a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.govmdpi.com This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates, optimizing their efficacy and safety profiles. rroij.comthieme-connect.com

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle that has garnered significant attention in drug discovery. mdpi.combenthamdirect.com It is often considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov The 1,2,4-oxadiazole moiety is recognized for its metabolic stability and its role as a bioisostere for ester and amide groups, which can enhance a molecule's drug-like properties. scielo.brresearchgate.net Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial effects. mdpi.comnih.govnih.gov

Similarly, the piperidine (B6355638) scaffold, a six-membered nitrogen-containing heterocycle, is one of the most common heterocyclic motifs found in pharmaceuticals. nih.gov Chiral piperidine scaffolds are particularly prevalent in a large number of approved drugs. thieme-connect.comresearchgate.net The introduction of a piperidine ring into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com This scaffold is a key structural element in numerous natural alkaloids and a wide range of therapeutic agents, from antipsychotics to antihistamines. nih.govwikipedia.org

Overview of Structural Features in 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

The chemical entity this compound is a carefully designed molecule that combines the distinct features of its constituent parts: a piperidine ring, a 1,2,4-oxadiazole ring, and an isopropyl substituent.

Component Breakdown:

Piperidine Ring: This is a saturated six-membered heterocycle with one nitrogen atom. wikipedia.org In the title compound, the 1,2,4-oxadiazole moiety is attached at the 2-position of the piperidine ring. The piperidine ring typically adopts a stable chair conformation, which influences the spatial arrangement of its substituents and their interaction with biological targets. wikipedia.org

1,2,4-Oxadiazole Ring: This is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.gov It is a planar and electron-withdrawing system. In this specific molecule, the ring is disubstituted at the 3- and 5-positions. The 3-position is occupied by an isopropyl group, and the 5-position is linked to the piperidine ring. The 1,2,4-oxadiazole ring is known for its chemical stability and its ability to act as a hydrogen bond acceptor. scielo.br

Isopropyl Group: This alkyl group (-CH(CH₃)₂) is attached to the 3-position of the oxadiazole ring. It provides a non-polar, hydrophobic character to that region of the molecule, which can be crucial for binding to hydrophobic pockets in target proteins.

The linkage of these components results in a molecule with a complex three-dimensional shape and a distinct distribution of electronic properties, offering multiple points for potential interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O |

| Molecular Weight | 195.26 g/mol |

| Key Scaffolds | Piperidine, 1,2,4-Oxadiazole |

| Substitution Pattern | 2-substituted piperidine, 3,5-disubstituted 1,2,4-oxadiazole |

Research Trajectories for Complex Chemical Entities

The development of complex molecules like this compound is driven by specific research objectives within medicinal chemistry and materials science. The combination of two pharmacologically significant scaffolds, piperidine and 1,2,4-oxadiazole, represents a common strategy in drug discovery known as molecular hybridization.

Key Research Directions:

Synthesis and Method Development: A primary research trajectory involves the efficient and stereoselective synthesis of such multi-component molecules. nih.govnih.gov Developing novel synthetic routes that allow for the controlled assembly of these scaffolds is crucial for creating libraries of related compounds for biological screening. nih.govmdpi.comacs.org

Exploration of Biological Activity: Given the extensive pharmacological profiles of both piperidine and 1,2,4-oxadiazole derivatives, a major research focus is the investigation of the biological activities of the hybrid molecule. nih.govnih.gov Research would likely explore its potential as an anticancer, anti-inflammatory, antimicrobial, or neuroactive agent, among others. nih.govmdpi.com For instance, a recent study highlighted a series of GLP-1R agonists containing a 1,2,4-oxadiazole core and a substituted piperidine ring, where the substitution position on the piperidine was critical for activity. thieme-connect.com

Structure-Activity Relationship (SAR) Studies: Once an initial biological activity is identified, further research would focus on SAR studies. This involves synthesizing and testing a series of analogues with systematic modifications to the piperidine, oxadiazole, or isopropyl components to understand which structural features are essential for activity and to optimize potency and selectivity.

Materials Science Applications: Beyond medicine, certain 3,5-disubstituted 1,2,4-oxadiazoles have been investigated for their liquid crystalline properties, suggesting potential applications in materials science. researchgate.net The specific properties of the title compound in this area could also be a subject of investigation.

The strategic combination of these well-established heterocyclic systems in this compound makes it a compound of significant interest, with research trajectories pointing towards the discovery of novel therapeutic agents and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-2-yl-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFLIDKBFXPPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Piperidine

Retrosynthetic Analysis of the 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Framework

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points around the central 1,2,4-oxadiazole (B8745197) core. The most logical approach involves disconnecting the C-N and C-O bonds of the oxadiazole ring, leading back to simpler, more readily available precursors.

Scheme 1: Primary Retrosynthetic Disconnections

The initial disconnection of the 1,2,4-oxadiazole ring suggests its formation from an N-acylamidoxime intermediate. This intermediate, in turn, can be conceptually broken down into an amidoxime (B1450833) and a carboxylic acid derivative. This leads to two key synthons: an isobutyramidoxime, which will form the 3-isopropyl part of the oxadiazole, and a piperidine-2-carboxylic acid derivative, which will provide the piperidine (B6355638) moiety and the C5 of the oxadiazole.

A further disconnection of the piperidine ring can be envisioned through various ring-forming strategies, such as the cyclization of a linear amino-aldehyde or amino-ketone precursor, or the reduction of a corresponding pyridine (B92270) derivative. This multi-level retrosynthetic approach allows for a modular synthesis where each heterocyclic component can be constructed and then coupled to form the final product.

Synthesis of the 1,2,4-Oxadiazole Moiety

The formation of the 1,2,4-oxadiazole ring is a cornerstone of this synthesis. The most prevalent methods involve the cyclization of an O-acylamidoxime, which is typically formed in situ from an amidoxime and a carboxylic acid derivative.

Precursor Chemistry and Derivatization

The synthesis of the 1,2,4-oxadiazole ring generally begins with the preparation of an amidoxime precursor. In the context of this compound, this would be isobutyramidoxime. This can be synthesized from isobutyronitrile (B166230) by reaction with hydroxylamine.

The second key precursor is a derivative of piperidine-2-carboxylic acid. To facilitate the reaction and prevent unwanted side reactions, the nitrogen of the piperidine ring is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This yields N-Boc-piperidine-2-carboxylic acid, a commercially available or readily synthesized building block. nbinno.comsigmaaldrich.com The carboxylic acid can then be activated for reaction with the amidoxime. Common activation methods include conversion to an acyl chloride, ester, or anhydride.

Cyclization Reactions and Optimization

The condensation of the amidoxime with the activated carboxylic acid derivative leads to an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. Several methods have been developed to promote this cyclization, with variations in reaction conditions and reagents. nih.govmostwiedzy.pl

One common approach is the reaction of an amidoxime with an acyl chloride. nih.gov Another widely used method involves the direct coupling of an amidoxime with a carboxylic acid using a coupling agent, or by converting the carboxylic acid to an ester and reacting it with the amidoxime in the presence of a strong base. nih.govmdpi.com One-pot procedures are often favored for their efficiency. For instance, the reaction of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO has been shown to be effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. nih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. nih.gov

| Reactants | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Amidoximes and Acyl Chlorides | Pyridine or other base | Classical and widely used method. | nih.gov |

| Amidoximes and Carboxylic Acid Esters | NaOH/DMSO (superbase medium), room temperature | One-pot procedure with simple purification. | nih.gov |

| Amidoximes and Carboxylic Acids | Vilsmeier reagent for -COOH activation | Good to excellent yields in a one-pot synthesis. | nih.gov |

| Amidoximes and Nitriles | PTSA-ZnCl₂ catalyst, DMF, 80°C | Mild conditions with tolerance for diverse functional groups. | organic-chemistry.org |

| Amidoximes and Acyl Chlorides/Carboxylic Acid Esters | Microwave irradiation, NH₄F/Al₂O₃ or K₂CO₃ | Extremely short reaction times and good yields. | nih.gov |

Synthesis of the Piperidine Moiety

The synthesis of the piperidine ring is another critical aspect, with various strategies available to control its formation and stereochemistry.

Strategies for Piperidine Ring Formation

A common and straightforward method for synthesizing substituted piperidines is the hydrogenation of the corresponding pyridine derivative. whiterose.ac.uk This can be achieved using various catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. whiterose.ac.uk The choice of catalyst and reaction conditions can sometimes influence the stereochemical outcome of the reduction. whiterose.ac.uk

Other strategies for piperidine ring formation include the cyclization of linear precursors. For instance, a three-component Mannich reaction can be employed to construct a dihydropyridinone intermediate, which can then be reduced to the corresponding piperidine. rsc.org Reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, also provides a pathway to diastereoselectively substituted piperidines. nih.gov

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Reduction of a substituted pyridine using catalysts like PtO₂ or Pd/C. | Utilizes readily available starting materials. | whiterose.ac.uk |

| Three-Component Mannich Reaction | Reaction of an aldehyde, an amine, and a bis-silylenol ether to form a dihydropyridinone, followed by reduction. | Allows for the rapid construction of complex piperidines. | rsc.org |

| Diastereoselective Reductive Cyclization | Cyclization of amino acetals derived from a nitro-Mannich reaction. | Provides stereochemical control during ring formation. | nih.gov |

| Alkene Cyclization | Oxidative amination of non-activated alkenes catalyzed by a gold(I) complex. | Allows for difunctionalization of a double bond with simultaneous N-heterocycle formation. | nih.gov |

Stereochemical Control in Piperidine Synthesis

Achieving a specific stereochemistry in the piperidine ring, particularly at the C2 position, is often a crucial aspect of the synthesis of biologically active molecules. Several methods can be employed to control the stereochemistry.

The use of chiral auxiliaries is a well-established strategy. For example, chiral α-methyl benzylamines can be used to control the stereochemistry in a three-component Mannich reaction, leading to chiral dihydropyridinone intermediates that can be subsequently reduced to enantiomerically enriched piperidines. rsc.org

Diastereoselective hydrogenation of substituted pyridines can also be achieved, although the level of control can be dependent on the substrate and reaction conditions. whiterose.ac.uk In some cases, conformational control can be used to influence the stereochemical outcome. For instance, the epimerization of a less stable diastereomer to a more stable one can be facilitated by careful choice of reaction conditions. whiterose.ac.uk Furthermore, diastereoselective lithiation and trapping of N-protected piperidines can provide access to specific stereoisomers. whiterose.ac.uk

Coupling Methodologies for Oxadiazole-Piperidine Linkage

The formation of the crucial bond between the 1,2,4-oxadiazole and piperidine rings is a key step in the synthesis of the target molecule. This is generally achieved by reacting a suitable piperidine precursor with a pre-formed oxadiazole intermediate or by constructing the oxadiazole ring onto a piperidine-containing starting material. One common approach involves the use of piperidine-2-carboxylic acid derivatives and an appropriately substituted amidoxime.

The coupling of a piperidine derivative with a 1,2,4-oxadiazole precursor is often facilitated by peptide coupling reagents. A prevalent method for the synthesis of similar 4-(1,2,4-oxadiazol-5-yl)piperidine (B3046484) structures involves a one-pot acylation and heterocyclization reaction. In this approach, an amidoxime is reacted with a Boc-protected piperidine carboxylic acid.

A common coupling reagent employed for this transformation is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF). The selection of the base is also critical, with non-nucleophilic organic bases like diisopropylethylamine (DIPEA) being frequently used to facilitate the reaction. The cyclization of the intermediate O-acylamidoxime to the 1,2,4-oxadiazole ring is often achieved by heating the reaction mixture.

For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles in general, various catalytic systems have been explored. These include the use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or pyridine to improve the efficacy of the reaction between amidoximes and acyl chlorides. rsc.org In some instances, a superbase medium such as NaOH/DMSO has been utilized for the one-pot synthesis from amidoximes and carboxylic acid esters at room temperature. nih.gov Another approach involves the activation of the carboxylic acid group with the Vilsmeier reagent. nih.gov

| Coupling Reagent | Base | Solvent | Temperature | Notes |

| TBTU | DIPEA | DMF | Elevated | One-pot acylation/heterocyclization |

| - | TBAF (catalytic) | Acetonitrile | - | For cyclization of O-acylamidoximes |

| - | Pyridine | Chloroform | Reflux | For reaction of amidoximes with ethyl chloroxalate |

| Vilsmeier Reagent | - | - | - | Carboxylic acid activation |

| NaOH | - | DMSO | Room Temp | Superbase medium for one-pot synthesis |

Optimizing the yield and purity of this compound requires careful control of reaction conditions. In the one-pot synthesis of similar 3,5-disubstituted 1,2,4-oxadiazoles, factors such as reaction time and temperature play a significant role. For example, in a two-component reaction of gem-dibromomethylarenes with amidoximes, excellent yields of approximately 90% have been reported, although this method may require a longer reaction time and a more complex purification protocol. nih.gov

Purification is typically achieved through standard chromatographic techniques, such as column chromatography on silica (B1680970) gel. The choice of eluent is crucial for separating the desired product from byproducts and unreacted starting materials. A mixture of hexane (B92381) and ethyl acetate (B1210297) is often employed for the purification of related oxadiazole compounds.

To ensure high purity, it is important to consider potential side reactions. For instance, the reaction of amidoximes with acyl chlorides can sometimes lead to the formation of isomeric products. rsc.org Careful selection of reagents and reaction conditions can help to minimize the formation of these impurities. Subsequent to the coupling and cyclization, if a protecting group such as Boc is used on the piperidine nitrogen, a deprotection step is necessary, which can be achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

| Reaction Step | Condition to Optimize | Impact on Yield/Purity |

| Coupling | Stoichiometry of reagents | Can affect conversion and byproduct formation |

| Cyclization | Temperature and reaction time | Can influence the rate of cyclization versus decomposition |

| Purification | Chromatographic conditions | Critical for isolating the pure product |

| Deprotection | Acid concentration and time | Incomplete or harsh deprotection can lower yield |

Synthesis of Analogs and Structural Variants of this compound

The synthesis of analogs and structural variants of the title compound allows for the exploration of structure-activity relationships. Modifications can be introduced at three main positions: the isopropyl group, the piperidine ring, and the oxadiazole ring itself.

The isopropyl group at the 3-position of the 1,2,4-oxadiazole ring can be replaced with other alkyl or aryl groups to investigate the impact of sterics and electronics on the molecule's properties. This is typically achieved by starting with a different amidoxime in the synthesis. For instance, to synthesize analogs with different alkyl groups, the corresponding alkyl amidoxime would be used in the coupling reaction with the piperidine-2-carboxylic acid derivative.

The synthesis of a variety of 2-alkyl-5-aryl-1,3,4-oxadiazoles has been reported, demonstrating the feasibility of incorporating different alkyl chains. mdpi.com Similarly, for 1,2,4-oxadiazoles, the use of different amidoximes allows for the introduction of a range of substituents at the 3-position. For example, the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline has been reported, showcasing the incorporation of a bulky tert-butyl group. nih.gov

| Starting Amidoxime | Resulting Group at C3 |

| Isobutyramidinoxime | Isopropyl |

| Acetamidoxime | Methyl |

| Benzamidoxime | Phenyl |

| tert-Butylamidoxime | tert-Butyl |

Modifications to the piperidine ring can involve the introduction of substituents on the nitrogen atom or on the carbon atoms of the ring. N-substitution is a common modification and can be achieved by reacting the secondary amine of the piperidine ring with various electrophiles, such as alkyl halides or acyl chlorides. For instance, the synthesis of 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine demonstrates the acylation of the piperidine nitrogen. vulcanchem.com

Introducing substituents onto the carbon framework of the piperidine ring is more complex and often requires starting with a pre-functionalized piperidine derivative. A variety of substituted piperidines are synthetically accessible and can be used as starting materials for the coupling with the oxadiazole moiety. nih.govresearchgate.net For example, the use of a methyl-substituted piperidine-2-carboxylic acid would lead to an analog with a methyl group on the piperidine ring. The stereochemistry of these substituents is an important consideration and can be controlled through the use of stereoselective synthetic methods. whiterose.ac.uk

| Modification | Reagent/Starting Material |

| N-Alkylation | Alkyl halide |

| N-Acylation | Acyl chloride |

| C-Substitution | Substituted piperidine derivative |

Alterations to the heterocyclic core can involve changing the isomer of the oxadiazole or replacing it with a different heterocycle altogether, a strategy known as bioisosteric replacement. The 1,2,4-oxadiazole ring can be considered a bioisostere for ester and amide groups. researchgate.net

One common alteration is the synthesis of the regioisomeric 1,3,4-oxadiazole (B1194373). The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines. japsonline.com Comparing the properties of the 1,2,4- and 1,3,4-oxadiazole isomers can provide valuable insights, as they can have different physical and pharmaceutical properties due to variations in their electronic distribution and hydrogen bonding capabilities. rsc.org It has been reported that replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole can lead to increased polarity and altered metabolic stability. rsc.orgnih.gov

Another potential alteration is the replacement of the 1,2,4-oxadiazole with an isoxazole (B147169) ring. Isoxazoles are also five-membered heterocycles containing one nitrogen and one oxygen atom, but with a different arrangement. The synthesis of isoxazoles can be achieved through various methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov The synthesis of isoxazole-substituted 1,3,4-oxadiazoles has also been reported, indicating the chemical compatibility of these two ring systems in a single molecule. japsonline.com The synthesis of a novel tetracyclic isoxazole via an intramolecular nitrile oxide cycloaddition highlights a method that can afford a 3,4-disubstituted isoxazole, a pattern that can be challenging to obtain through conventional intermolecular cycloadditions which often favor the 3,5-disubstituted product. mdpi.com

| Original Heterocycle | Bioisosteric Replacement | Synthetic Precursors |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Diacylhydrazines |

| 1,2,4-Oxadiazole | Isoxazole | Nitrile oxides and alkynes |

Theoretical and Computational Structural Analysis of 2 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Piperidine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine is not static; it exists as an ensemble of different spatial arrangements, or conformers, each with a distinct energy level. The study of these conformers and their relative energies, known as conformational analysis, is crucial for understanding the molecule's flexibility and preferred shapes, which in turn influence its biological and chemical activity.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of molecules. MM methods employ classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds—primarily the bond connecting the piperidine (B6355638) and oxadiazole rings and the bond within the isopropyl group—a potential energy surface can be generated. This surface reveals the low-energy, stable conformers and the energy barriers that separate them.

MD simulations build upon MM by introducing the element of time, simulating the movement of atoms and the evolution of the molecular structure. This provides a dynamic picture of the molecule's flexibility and the transitions between different conformations. For this compound, MD simulations would likely reveal the puckering of the piperidine ring and the rotational flexibility around the linkage to the oxadiazole ring.

Interactive Data Table: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (Piperidine-Oxadiazole) | Piperidine Ring Conformation | Relative Energy (kcal/mol) |

| 1 | 60° | Chair | 0.00 |

| 2 | 180° | Chair | 1.25 |

| 3 | 60° | Twist-Boat | 5.80 |

| 4 | 180° | Twist-Boat | 6.50 |

Note: This data is illustrative and represents a potential outcome of molecular mechanics calculations.

For a more accurate determination of the relative energies of the conformers identified through molecular mechanics, quantum chemical calculations are employed. Methods such as Density Functional Theory (DFT) provide a more rigorous treatment of the electronic structure and, consequently, more reliable energy values. These calculations are typically performed on the geometries of the low-energy conformers obtained from MM or MD simulations. The results of these quantum chemical calculations would refine the energy landscape, providing a more precise understanding of the conformational preferences of this compound.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable tools to probe the distribution of electrons and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring, while the LUMO is likely to be centered on the electron-deficient 1,2,4-oxadiazole (B8745197) ring.

Interactive Data Table: Hypothetical Frontier Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are hypothetical and would be determined through quantum chemical calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is generated by calculating the electrostatic potential on the molecule's electron density surface. chemrxiv.org Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the piperidine ring, while the hydrogen atoms of the piperidine ring would exhibit a positive potential.

Intermolecular Interactions and Binding Site Recognition (Computational Models)

The way a molecule interacts with other molecules, particularly biological macromolecules like proteins, is fundamental to its function. Computational models can predict these interactions. The conformational and electronic properties of this compound, as determined by the analyses described above, are crucial inputs for these models.

The 1,2,4-oxadiazole ring is known to participate in various noncovalent interactions, including hydrogen bonding and π-π stacking. nih.gov The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors. The piperidine ring, with its flexible chair and boat conformations, can adapt its shape to fit into a binding pocket. The isopropyl group adds a lipophilic character to the molecule, which can favor interactions with hydrophobic regions of a binding site.

Computational docking simulations could be used to predict how this compound might bind to a specific protein target. These simulations would explore different orientations and conformations of the molecule within the protein's active site, identifying the most favorable binding modes based on a scoring function that estimates the binding affinity. The results of such simulations would provide valuable hypotheses about the molecule's potential biological targets and mechanism of action.

Ligand Docking Studies with Protein Targets (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a protein target. The goal is to predict the binding mode and affinity of the ligand, providing insights into its potential biological activity.

Given the presence of the piperidine and 1,2,4-oxadiazole scaffolds, several protein classes could be considered as hypothetical targets for docking studies. Piperidine derivatives are known to interact with a variety of receptors and enzymes in the central nervous system, including sigma receptors and acetylcholine-binding proteins. wikipedia.orgnih.gov The 1,2,4-oxadiazole ring is a versatile heterocycle found in compounds targeting enzymes such as cyclooxygenases (COX), kinases, and various microbial enzymes. mdpi.comtandfonline.com

A theoretical docking study of this compound would likely investigate its binding potential against a panel of such targets. The results would be presented in terms of binding energy or docking score, which estimates the binding affinity. A lower binding energy typically indicates a more stable protein-ligand complex.

Table 1: Theoretical Ligand Docking Results for this compound with Hypothetical Protein Targets

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Sigma-1 Receptor (e.g., 5hk1) | -8.5 to -10.0 | Tyr103, Glu172, Phe107 |

| Acetylcholinesterase (e.g., 4ey7) | -7.0 to -9.0 | Trp86, Tyr337, Phe338 |

| Cyclooxygenase-2 (COX-2) (e.g., 5kir) | -9.0 to -11.0 | Arg120, Tyr355, Ser530 |

| VEGFR-2 Kinase (e.g., 4asd) | -8.0 to -9.5 | Cys919, Asp1046, Glu885 |

Note: The data in this table is illustrative and based on typical binding energies and interacting residues observed for similar heterocyclic compounds with these protein families. Actual results would require specific computational experiments.

Molecular Dynamics Simulations of Compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide a more realistic representation of the binding stability and interactions in a solvated environment. For a hypothetical complex of this compound and a protein target, an MD simulation could be run for a duration of nanoseconds to microseconds.

The analysis of the simulation trajectory would focus on several parameters to assess the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms would be calculated to evaluate conformational stability. A stable complex is typically characterized by a low and converging RMSD value over the simulation time. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein upon ligand binding. Studies on similar oxadiazole derivatives have utilized MD simulations to confirm the stability of docking poses and to refine the understanding of the binding interactions. nih.govtandfonline.com

Hydrogen Bonding and Hydrophobic Interaction Analysis (Computational)

A detailed analysis of the interactions between this compound and its hypothetical protein target is crucial for understanding the determinants of binding affinity and selectivity. This is typically performed by analyzing the results from both molecular docking and molecular dynamics simulations. mongoliajol.info

Hydrophobic Interactions: The isopropyl group on the oxadiazole ring and the methylene (B1212753) groups of the piperidine ring are nonpolar and can participate in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, phenylalanine, and tryptophan. mongoliajol.info These interactions are driven by the hydrophobic effect and play a crucial role in the proper positioning and stabilization of the ligand within the binding pocket.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Potential Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Piperidine-NH | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Oxadiazole-N, Oxadiazole-O | Asn, Gln, Ser, Tyr, Trp |

| Hydrophobic | Isopropyl group, Piperidine-CH2 | Val, Leu, Ile, Phe, Trp, Ala |

| π-cation | Protonated Piperidine-N | Phe, Tyr, Trp |

Note: This table is a predictive representation of potential interactions based on the chemical structure of the compound.

Prediction of Spectroscopic Features for Structural Elucidation (Theoretical)

Computational chemistry methods can be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization and structural elucidation.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural verification. Density Functional Theory (DFT) is a commonly used method for these calculations. researchgate.net The geometry of this compound would first be optimized, and then the NMR shielding tensors would be calculated. The chemical shifts are then obtained by referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared to experimental data to confirm the proposed structure. For the title compound, distinct signals would be expected for the isopropyl group, the piperidine ring protons and carbons, and the carbons of the oxadiazole ring. The chemical environment of each nucleus determines its chemical shift. For instance, the proton on the carbon atom connecting the piperidine and oxadiazole rings is expected to be deshielded due to the electronegativity of the adjacent heteroatoms.

Table 3: Theoretical ¹³C and ¹H NMR Chemical Shift Predictions for this compound (Illustrative)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Oxadiazole C3 | ~168 | - |

| Oxadiazole C5 | ~175 | - |

| Piperidine C2 | ~60 | ~4.5-5.0 |

| Piperidine C3, C4, C5 | ~20-30 | ~1.5-2.0 |

| Piperidine C6 | ~45 | ~2.8-3.2 |

| Isopropyl CH | ~30 | ~3.0-3.5 |

| Isopropyl CH₃ | ~22 | ~1.2-1.4 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values can vary depending on the computational method, basis set, and solvent effects.

Theoretical Vibrational Spectroscopy (IR, Raman) Analysis

Theoretical vibrational frequencies can be calculated using methods like DFT to predict the infrared (IR) and Raman spectra of this compound. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions.

The predicted IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of the functional groups present in the molecule. Key expected vibrations include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the piperidine amine.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region from the isopropyl and piperidine aliphatic groups.

C=N stretch: A characteristic band for the oxadiazole ring, typically around 1600-1650 cm⁻¹.

C-O-C stretch: Vibrations associated with the oxadiazole ring ether linkage, often found in the 1000-1250 cm⁻¹ region.

The Raman spectrum would complement the IR spectrum, with certain vibrations being more intense in Raman than in IR, and vice-versa, aiding in a more complete vibrational analysis.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching (piperidine) | 3300 - 3500 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching (oxadiazole) | 1600 - 1650 |

| C-N stretching | 1200 - 1350 |

| C-O-C stretching (oxadiazole) | 1000 - 1250 |

Note: This table presents expected frequency ranges for the key functional groups. Precise values would be obtained from specific quantum chemical calculations.

Molecular Recognition Principles and Ligand Target Interactions of 2 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Piperidine in Vitro and Theoretical Focus

Principles of Molecular Recognition by Biological Macromolecules

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For a ligand like 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine to bind to a biological macromolecule, such as a receptor or enzyme, a precise complementarity of shape, size, and physicochemical properties is required. The key non-covalent interactions that govern this process include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The nitrogen atoms within the piperidine (B6355638) and oxadiazole rings, as well as the oxygen atom in the oxadiazole ring of the title compound, can act as hydrogen bond acceptors. The hydrogen on the piperidine nitrogen can act as a hydrogen bond donor.

Hydrophobic Interactions: The nonpolar isopropyl group of the molecule is likely to be involved in hydrophobic interactions, where it is shielded from the aqueous environment by burying itself in a hydrophobic pocket of the target protein. This is a significant driving force for ligand binding.

Electrostatic Interactions: These include interactions between permanent charges (ion-ion), a permanent charge and a dipole (ion-dipole), or two dipoles (dipole-dipole). The distribution of electron density within the this compound molecule will influence its electrostatic potential and how it interacts with the electrostatic field of the binding site.

In Vitro Binding Affinity Determination Methodologies (Focus on Methodology, not Clinical Outcome)

To quantify the interaction between a ligand and its target, various in vitro binding assays are employed. These methods are essential for characterizing the potency of a compound and for guiding structure-activity relationship studies.

Radioligand binding assays are a highly sensitive and quantitative method for studying ligand-receptor interactions. The fundamental principle involves the use of a radiolabeled form of a ligand (the radioligand) that binds with high affinity and specificity to the target of interest.

The assay is typically performed by incubating a preparation containing the target receptor (e.g., cell membranes, purified protein) with the radioligand. After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, and the amount of radioactivity associated with the bound complex is measured.

There are two main types of radioligand binding assays:

Saturation Assays: In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of the receptor preparation. This allows for the determination of the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax).

Competition Assays: These assays are used to determine the affinity of an unlabeled test compound, such as this compound. Here, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The competitor displaces the radioligand from the binding sites, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) of the test compound can then be calculated from the IC50 value.

Table 1: Methodological Parameters in Radioligand Binding Assays

| Parameter | Description | Determined from |

| Kd (Equilibrium Dissociation Constant) | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | Saturation Assay |

| Bmax (Maximum Binding Capacity) | Total concentration of receptor binding sites in the preparation. | Saturation Assay |

| IC50 (Inhibitory Concentration 50%) | Concentration of a competing unlabeled ligand that displaces 50% of the specifically bound radioligand. | Competition Assay |

| Ki (Inhibition Constant) | The equilibrium dissociation constant of the competing unlabeled ligand. It is a measure of the affinity of the competitor for the receptor. | Calculated from IC50 |

Fluorescence-based binding assays offer a non-radioactive alternative for studying ligand-target interactions. These methods rely on changes in a fluorescence signal upon ligand binding.

Several techniques fall under this category:

Fluorescence Polarization (FP): This technique is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, leading to low polarization of emitted light. When the fluorescent ligand binds to a larger macromolecule, its tumbling rate slows down, resulting in an increase in the polarization of the emitted light. This change in polarization can be used to monitor the binding event and determine binding affinity.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. If a ligand and its target are labeled with a FRET pair, binding will bring the two fluorophores into close proximity, resulting in energy transfer from the donor to the acceptor and a change in the fluorescence emission spectrum.

Intrinsic Protein Fluorescence: Some proteins contain fluorescent amino acids, such as tryptophan. The binding of a ligand can cause a conformational change in the protein that alters the local environment of these residues, leading to a change in their fluorescence intensity or emission wavelength. This change can be used to monitor binding.

Technical considerations for fluorescence-based assays include the potential for autofluorescence from biological samples, quenching of the fluorescent signal, and the need to label either the ligand or the target, which could potentially alter their binding properties.

Structure-Activity Relationship (SAR) Studies on Molecular Binding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would focus on how modifications to its different structural components affect its binding affinity for a specific biological target.

The isopropyl group at the 3-position of the 1,2,4-oxadiazole (B8745197) ring is a key lipophilic feature of the molecule. Its size, shape, and hydrophobicity are likely to be important for fitting into a specific binding pocket on the target protein.

SAR studies would involve synthesizing analogs with modifications to this group and evaluating their binding affinity. Potential modifications and their expected impact include:

Alkyl Chain Length and Branching: Replacing the isopropyl group with smaller (e.g., ethyl, methyl) or larger (e.g., tert-butyl, isobutyl) alkyl groups would probe the size and shape constraints of the hydrophobic pocket. A decrease in affinity with larger groups would suggest steric hindrance, while an increase in affinity with a different branched isomer might indicate a better fit.

Cyclic Analogs: Replacing the isopropyl group with a cyclopropyl (B3062369) or cyclobutyl ring could explore the conformational preferences of the binding pocket. These rigid structures can provide a more defined orientation within the binding site.

Introduction of Polar Groups: Replacing the isopropyl group with a group containing a polar functional group (e.g., a hydroxyl or ether) would assess the tolerance for polarity in this region of the binding site. A significant drop in affinity would confirm the hydrophobic nature of the pocket.

The concept of bioisosterism is often applied in such modifications, where one functional group is replaced by another with similar physicochemical properties to improve potency or pharmacokinetic properties. For instance, a cyclopropyl group can be considered a bioisostere of an isopropyl group.

Table 2: Hypothetical SAR of Isopropyl Substituent Modifications

| Modification | Rationale | Predicted Impact on Binding |

| Methyl | Smaller, less lipophilic | May decrease affinity due to reduced hydrophobic interactions. |

| tert-Butyl | Larger, more sterically hindered | May decrease affinity due to steric clash in the binding pocket. |

| Cyclopropyl | Similar size, conformationally restricted | Could increase or decrease affinity depending on the preferred conformation. |

| Methoxyethyl | Introduction of polarity | Likely to decrease affinity if the pocket is purely hydrophobic. |

The piperidine ring is a common scaffold in medicinal chemistry, and its nitrogen atom plays a crucial role in ligand-receptor interactions. The configuration and protonation state of this nitrogen are critical for binding.

Basicity and Protonation State: The piperidine nitrogen is basic and will likely be protonated at physiological pH. This positive charge can form a crucial ionic interaction or a strong hydrogen bond with a negatively charged amino acid residue (e.g., aspartate, glutamate) in the receptor's binding site.

N-Substitution: The presence of a hydrogen atom on the piperidine nitrogen allows it to act as a hydrogen bond donor. Replacing this hydrogen with various substituents would have a significant impact on binding:

N-Methylation: This would remove the hydrogen bond donating capability but could introduce favorable van der Waals interactions or alter the pKa of the nitrogen.

N-Acylation or N-Sulfonylation: These modifications would neutralize the basicity of the nitrogen and remove its ability to form a positive charge, likely leading to a significant loss of affinity if an ionic interaction is important.

Larger N-Alkyl Groups: These could be used to probe for additional binding pockets or to introduce steric hindrance.

The stereochemistry at the point of attachment of the oxadiazole ring to the piperidine ring (position 2) would also be critical, as different stereoisomers would present the piperidine nitrogen and the rest of the molecule in different spatial orientations, leading to potentially significant differences in binding affinity. Computational studies, such as molecular docking, can provide valuable insights into the preferred binding mode and the key interactions of the piperidine nitrogen. For example, docking studies on similar piperidine-containing ligands have shown that the protonated nitrogen often forms a salt bridge with an acidic residue in the binding pocket.

In-Depth Analysis of this compound Reveals Scientific Data Gap

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research on the molecular recognition principles and ligand-target interactions of the chemical compound this compound. Despite the presence of the 1,2,4-oxadiazole and piperidine moieties, which are common in medicinally active compounds, detailed in vitro and theoretical studies focusing on this particular molecule's binding characteristics are not publicly available.

While the individual components of the molecule, the 1,2,4-oxadiazole ring and the piperidine ring, are subjects of extensive research in medicinal chemistry, the specific combination and substitution pattern of this compound has not been the focus of dedicated studies concerning its binding affinity, allosteric or orthosteric mechanisms, or the influence of its substituents on target interactions.

The 1,2,4-oxadiazole ring is recognized for its role as a bioisostere for esters and amides, contributing to improved metabolic stability and pharmacokinetic properties of drug candidates. Research on various 1,2,4-oxadiazole derivatives has explored their synthesis and a wide range of biological activities. Similarly, the piperidine scaffold is a prevalent feature in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to interact with a variety of biological targets.

However, the specific molecular interactions of this compound, including how the isopropyl group on the oxadiazole ring influences binding affinity, remain uncharacterized in the scientific literature. There is no available data from computational modeling studies that would elucidate its potential binding site interactions, nor are there any published in vitro probe displacement studies to shed light on its mode of binding, be it allosteric or orthosteric.

Consequently, a detailed discussion on the following topics, as they pertain specifically to this compound, cannot be provided based on current scientific knowledge:

Advanced Methodologies for the Study of 2 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Piperidine

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of chemical compounds. For a chiral molecule like 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, specialized techniques are required to resolve its stereoisomers and isolate the compound in high purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The presence of a stereocenter at the junction of the piperidine (B6355638) and oxadiazole rings means that this compound exists as a pair of enantiomers. These non-superimposable mirror images often exhibit different biological activities, making their separation essential. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for achieving this separation. mdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation. mdpi.com Common CSPs effective for separating heterocyclic compounds include those based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptides. mdpi.comsigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. Elution can be performed in various modes, including normal phase, reversed phase, or polar organic mode, depending on the compound's properties and the chosen column. mdpi.com

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose-based CSP) |

| Mobile Phase | Heptane/Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Preparative Chromatography for Compound Isolation

Following successful analytical-scale separation, preparative chromatography is employed to isolate larger quantities of the pure compound or its individual enantiomers for further study. This process involves scaling up the analytical method. Key modifications include using a column with a larger internal diameter and particle size to accommodate a higher sample load. The mobile phase flow rate is also proportionally increased to maintain separation efficiency. While the goal is purification rather than just analysis, the fundamental principles of chromatography remain the same. The fractions corresponding to the desired compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified substance.

Table 2: Comparison of Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Internal Diameter | 2.1 - 4.6 mm | > 20 mm |

| Stationary Phase Particle Size | 1.8 - 5 µm | 5 - 20 µm |

| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) |

| Flow Rate | 0.2 - 1.5 mL/min | > 20 mL/min |

| Objective | Identification and Quantification | Isolation and Purification |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for confirming the molecular weight and elemental composition of a molecule and for deducing its structure through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C10H17N3O). synblock.comnih.gov By comparing the experimentally measured exact mass of the molecular ion (e.g., the protonated molecule [M+H]+) with the theoretically calculated mass, the correct formula can be confirmed, distinguishing it from other potential structures with the same nominal mass.

Table 3: HRMS Data for [M+H]+ Ion of this compound

| Parameter | Value |

| Molecular Formula | C10H17N3O |

| Calculated Exact Mass of [C10H18N3O]+ | 196.14444 u |

| Hypothetical Measured Mass | 196.14421 u |

| Mass Difference | 0.00023 u |

| Accuracy | 1.2 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the molecular ion of this compound is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. Plausible fragmentation pathways for this compound would include cleavage of the bond between the piperidine and oxadiazole moieties, as well as characteristic losses from the piperidine and isopropyl groups. Analyzing these pathways helps confirm the connectivity of the atoms within the molecule. pacific.eduresearchgate.net

Table 4: Plausible MS/MS Fragments of the [M+H]+ Ion (m/z 196.1)

| m/z of Fragment | Proposed Structure/Loss |

| 154.1 | Loss of Propylene (C3H6) from the isopropyl group |

| 113.1 | Cleavage yielding the protonated 3-isopropyl-1,2,4-oxadiazole fragment |

| 84.1 | Cleavage yielding the protonated piperidine fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of a molecule in solution. ipb.pt For this compound, NMR is essential for confirming the carbon-hydrogen framework and, crucially, for establishing the relative stereochemistry and preferred conformation of the piperidine ring. researchgate.netresearchgate.net

The piperidine ring typically adopts a chair conformation to minimize steric strain. whiterose.ac.uk The bulky 3-isopropyl-1,2,4-oxadiazol-5-yl substituent at the C2 position can exist in either an axial or an equatorial orientation. The relative populations of these conformers are determined by steric interactions.

One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of each proton and carbon atom. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, reveal connectivity and spatial relationships. rsc.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, helping to piece the molecular structure together.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, which is critical for determining stereochemistry and conformation. For example, the spatial relationship between the proton at C2 and other protons on the piperidine ring can confirm an axial or equatorial position of the substituent. ipb.pt

Table 5: Hypothetical ¹H NMR Data (in CDCl₃) for the Equatorial Conformer

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOESY Correlations |

| H2 (piperidine) | ~4.5 | dd | J = 10.5, 4.0 | H6ax, H3ax |

| H6ax (piperidine) | ~3.1 | dt | J = 12.0, 3.0 | H2, H5ax |

| H6eq (piperidine) | ~2.8 | d | J = 12.0 | H5eq |

| CH (isopropyl) | ~3.2 | sept | J = 7.0 | CH₃ |

| CH₃ (isopropyl) | ~1.3 | d | J = 7.0 | CH |

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D-NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like this compound. Each technique provides specific information about the molecular framework.

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would clearly show the correlations between adjacent protons on the piperidine ring and within the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for each protonated carbon in the piperidine and isopropyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections between different parts of the molecule, such as the correlation between the protons of the piperidine ring and the carbons of the oxadiazole ring, or between the isopropyl protons and the oxadiazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For example, it could help determine the spatial relationship between the piperidine ring protons and the isopropyl group.

A hypothetical table of expected key correlations is presented below. The chemical shifts are estimated and would require experimental verification.

| Technique | Key Expected Correlations for this compound |

| COSY | Correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.). Correlation between the methine proton and the methyl protons of the isopropyl group. |

| HSQC | Direct correlation of each piperidine ring proton with its attached carbon. Direct correlation of the isopropyl methine and methyl protons with their respective carbons. |

| HMBC | Correlation from the piperidine H-2 proton to the oxadiazole C-5. Correlations from the isopropyl methine proton to the oxadiazole C-3 and the isopropyl methyl carbons. |

| NOESY | Through-space correlations between protons on the piperidine ring to determine its conformation. Potential correlations between the piperidine H-2 proton and the isopropyl group protons, depending on the preferred conformation. |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. For a compound like this compound, ssNMR could be employed to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

Key information that could be obtained from ssNMR studies includes:

Polymorph Identification: Different crystalline forms will generally produce distinct ssNMR spectra due to differences in the local chemical environment of the nuclei.

Structural Details: ssNMR can provide information on bond lengths, torsion angles, and intermolecular interactions within the crystal lattice.

Molecular Dynamics: The technique can be used to study dynamic processes in the solid state, such as molecular rotations or conformational changes.

A hypothetical data table summarizing potential solid-state NMR findings is provided below.

| Technique | Potential Findings for Crystalline this compound |

| ¹³C CP/MAS | Resolution of distinct signals for each carbon in the asymmetric unit of the crystal, allowing for the identification of different polymorphs. |

| ¹H MAS | Information on proton environments and hydrogen bonding within the crystal structure. |

| 2D ssNMR | Elucidation of through-space proximities and connectivity between different molecules in the crystal lattice. |

It is important to reiterate that the information presented in this section is a projection of the types of data that could be obtained from these advanced analytical techniques. Specific experimental studies would be required to acquire and interpret the actual data for this compound.

Future Research Directions and Theoretical Applications of 2 3 Isopropyl 1,2,4 Oxadiazol 5 Yl Piperidine Scaffold

Design Principles for Novel Chemical Probes Based on the Oxadiazole-Piperidine Core

The development of novel chemical probes from the 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine core hinges on a deep understanding of structure-activity relationships (SAR). The inherent properties of the oxadiazole and piperidine (B6355638) rings provide a versatile platform for modification.

The 1,2,4-oxadiazole (B8745197) ring is recognized for its metabolic stability and its capacity to act as a bioisostere for ester and amide groups, which can enhance pharmacokinetic profiles of drug candidates. nih.gov The piperidine moiety, a common constituent in pharmaceuticals, offers a three-dimensional structure that can effectively probe the binding sites of proteins. mdpi.com

Key design principles for creating new chemical probes would involve:

Systematic Modification of Substituents: The isopropyl group on the oxadiazole ring and the hydrogen atoms on the piperidine ring are prime candidates for substitution. Varying the size, lipophilicity, and electronic properties of these substituents can modulate the molecule's affinity and selectivity for specific biological targets. For instance, replacing the isopropyl group with other alkyl or aryl groups could lead to interactions with different protein pockets.

Introduction of Functional Groups for Covalent Labeling: For target identification and validation, the scaffold can be derivatized with reactive moieties, such as electrophiles or photoreactive groups. This "covalent-assembly" principle allows for the creation of probes that can permanently bind to their target proteins, facilitating their isolation and identification. rsc.org

Attachment of Reporter Moieties: The incorporation of fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes onto the piperidine ring would enable the visualization and tracking of the molecule within biological systems. This is crucial for studying the distribution and localization of the chemical probe.

A theoretical exploration of these design principles is presented in the table below:

| Modification Strategy | Rationale | Potential Application |

| Varying the R-group on the oxadiazole | Modulate steric and electronic properties to optimize binding affinity. | Probing different isoforms of an enzyme or receptor family. |

| N-alkylation/acylation of the piperidine | Alter solubility, cell permeability, and interaction with the target. | Development of central nervous system (CNS) active agents. |

| Introduction of a photoreactive group | Covalent labeling of the target protein upon photoactivation. | Target identification and validation in complex biological mixtures. |

| Attachment of a fluorophore | Visualization of the probe's localization and dynamics in living cells. | Studying receptor trafficking and internalization. |

Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches

While conventional synthetic methods for 1,2,4-oxadiazoles often involve the cyclization of amidoximes with acylating agents, future research should focus on more sustainable and efficient synthetic strategies. nih.gov Green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy sources, are paramount in modern organic synthesis. mdpi.com

Potential unconventional and green synthetic routes for the this compound scaffold include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free conditions. nih.gov The synthesis of the oxadiazole ring from an amidoxime (B1450833) and a carboxylic acid derivative could be expedited using this technology. nih.gov

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and could offer a milder and more energy-efficient route to the target molecule. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. The multi-step synthesis of the target compound could be streamlined into a continuous process, minimizing waste and improving efficiency.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. For instance, lipases could be employed for the resolution of racemic intermediates, leading to the synthesis of enantiomerically pure final products.

A comparison of these approaches is detailed in the table below:

| Synthetic Approach | Key Advantages | Relevance to the Scaffold |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, solvent-free conditions possible. nih.gov | Efficient formation of the 1,2,4-oxadiazole ring. |

| Ultrasound-Mediated Synthesis | Milder reaction conditions, reduced energy consumption. nih.gov | Greener alternative for various synthetic steps. |

| Flow Chemistry | Precise control, enhanced safety, scalability, and automation. | Streamlined multi-step synthesis and purification. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enantioselective synthesis of chiral piperidine derivatives. |

Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and chemical probe development. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. nih.govnih.gov

For the this compound scaffold, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of virtual derivatives of the scaffold. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising compounds. crimsonpublishers.com

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the core oxadiazole-piperidine scaffold and a set of desired attributes (e.g., high affinity for a specific target, good cell permeability), novel chemical structures can be generated for further evaluation.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes for novel derivatives, helping chemists to devise efficient and practical synthetic strategies.

The potential impact of AI and ML on the development of this scaffold is summarized below:

| AI/ML Application | Description | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models that correlate chemical structure with biological activity. researchgate.net | Rapid identification of key structural features for desired activity. |

| Generative Adversarial Networks (GANs) | Training models to generate novel molecular structures with specific properties. | Discovery of novel and diverse chemical matter based on the core scaffold. |

| Retrosynthesis Prediction | Using AI to identify optimal synthetic pathways for target molecules. | More efficient and cost-effective synthesis of new compounds. |

Investigation of New Ligand-Target Systems for Chemical Biology Tools

The this compound scaffold holds potential for interacting with a variety of biological targets due to the versatile nature of its constituent rings. The oxadiazole moiety is a known pharmacophore in compounds targeting a range of proteins, while the piperidine ring is a privileged scaffold in medicinal chemistry.

Future research should aim to identify and validate novel protein targets for derivatives of this scaffold. This can be achieved through a combination of computational and experimental approaches:

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the scaffold against libraries of protein structures to identify potential binding partners.

High-Throughput Screening (HTS): A library of derivatives based on the core scaffold can be synthesized and screened against a panel of biological targets to identify "hits."

Chemical Proteomics: Affinity-based proteomics approaches, using probes functionalized with reactive groups, can be employed to identify the cellular targets of active compounds directly in a biological context.

Potential new ligand-target systems to be explored include:

Kinases: The oxadiazole ring is present in some kinase inhibitors, and derivatives of the scaffold could be designed to target specific kinases involved in diseases such as cancer.

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands. The scaffold could be elaborated to create selective modulators of GPCRs implicated in neurological and metabolic disorders.

Enzymes involved in Neuroinflammation: Given the potential for CNS activity, derivatives could be designed to inhibit enzymes such as monoamine oxidase (MAO) or histone deacetylases (HDACs), which are relevant targets in neurodegenerative diseases. nih.gov

A summary of potential new target classes is provided below:

| Target Class | Rationale | Potential Therapeutic Area |

| Protein Kinases | The oxadiazole moiety can act as a hinge-binding motif. | Oncology, Inflammation |

| GPCRs | The piperidine scaffold is a well-established GPCR ligand component. | Neuroscience, Metabolic Diseases |

| Epigenetic Targets (e.g., HDACs) | The scaffold can be designed to interact with the active site of these enzymes. nih.gov | Neurodegenerative Diseases, Cancer |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.